molecular formula C21H33N3O4 B1671469 N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide CAS No. 260264-93-5

N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide

Cat. No. B1671469
M. Wt: 391.5 g/mol
InChI Key: GHVMTHKJUAOZJP-CGTJXYLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a L-valine derivative that is 3-methyl-L-valine in which the carboxy OH group is replaced by a methylnitrilo group and one of the amino hydrogens is replaced by a (2R)-2-{(1S)-1-[formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl group . It has a role as an apoptosis inducer, an antineoplastic agent, a matrix metalloproteinase inhibitor, and an EC 3.4.24.* (metalloendopeptidase) inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C21H33N3O4 . The compound has a molecular weight of 391.5 g/mol . The IUPAC name is (2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide .

Scientific Research Applications

1. Cancer Treatment Research

N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide, a derivative of dolastatin 10, is studied for its potential in cancer treatment. The compound inhibits microtubule assembly through binding to tubulins. Phase I studies have explored its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, showing its potential effectiveness against advanced solid tumors (de Jonge et al., 2005).

2. Amino Acid Research

This compound is related to the study of amino acids, such as its constituent amino acids in AM-toxins. Research has explored methods for the synthesis and resolution of related amino acids, contributing to the broader understanding of amino acid structures and functions (Shimohigashi et al., 1976).

3. Pharmaceutical Synthesis

The compound plays a role in the development of novel pharmaceuticals, particularly in the synthesis of peptides. Studies have explored various methods for creating N-(hydroxy)amide-containing pseudopeptides, showcasing its relevance in drug design and synthesis (Wang & Phanstiel, 2000).

4. Neurological Research

There is research indicating its relevance in neurological studies, such as its potential use in identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This can be instrumental in diagnosing and monitoring the progression of Alzheimer's (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMTHKJUAOZJP-CGTJXYLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433275
Record name (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide

CAS RN

260264-93-5
Record name (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
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N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
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N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
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N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
Reactant of Route 5
N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
Reactant of Route 6
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N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide

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